molecular formula C27H29N3O4 B11687765 [3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

Cat. No.: B11687765
M. Wt: 459.5 g/mol
InChI Key: XGRSCRROXLPISY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and nitrophenyl groups, as well as a tricyclodecylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution are typical.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential as therapeutic agents. The presence of the pyrazole ring is particularly significant, as it is a common pharmacophore in many drugs .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the particular derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of a pyrazole ring with methoxyphenyl and nitrophenyl groups, as well as the tricyclodecylmethanone moiety. This structure imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

1-adamantyl-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C27H29N3O4/c1-34-23-7-5-20(6-8-23)24-13-25(21-3-2-4-22(12-21)30(32)33)29(28-24)26(31)27-14-17-9-18(15-27)11-19(10-17)16-27/h2-8,12,17-19,25H,9-11,13-16H2,1H3

InChI Key

XGRSCRROXLPISY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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